molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3

9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene

Cat. No.: B13142630
CAS No.: 400607-00-3
M. Wt: 375.3 g/mol
InChI Key: CIJKUMVPXMVZHP-UHFFFAOYSA-N
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Description

9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene is a high-purity organic compound designed for advanced materials research and development. As a brominated and aryl-substituted anthracene derivative, this molecule is part of a significant family of conjugated π-electron systems that are highly valuable in organic electronics and materials science . Anthracene-based compounds like this one are integral to the exploration of photoelectric materials, photochemical reactions, and photon absorption, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The bromine atom at the 9-position provides a reactive site for further functionalization via cross-coupling reactions (such as Suzuki or Heck reactions), allowing researchers to synthesize more complex molecular architectures or polymers . The extended conjugated system involving the anthracene core and the substituted phenyl group influences the compound's HOMO-LUMO energy levels, a critical parameter that determines the electronic and optical properties of the material . This product is supplied with a guaranteed purity of >98.0% (HPLC) and is intended for research applications in a laboratory setting only . It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's specifications and safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400607-00-3

Molecular Formula

C23H19Br

Molecular Weight

375.3 g/mol

IUPAC Name

9-bromo-10-(4-propan-2-ylphenyl)anthracene

InChI

InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3

InChI Key

CIJKUMVPXMVZHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br

Origin of Product

United States

Preparation Methods

Synthesis of 10-[4-(propan-2-yl)phenyl]anthracene

  • Suzuki-Miyaura Cross-Coupling is the most common method to attach the 4-(propan-2-yl)phenyl group to the 10-position of anthracene.
  • Starting materials: 9-bromoanthracene or 9,10-dibromoanthracene (with selective functionalization), and 4-(propan-2-yl)phenylboronic acid or its ester.
  • Catalysts: Pd(PPh3)4 or other palladium complexes.
  • Base: K2CO3 or similar bases in aqueous or alcoholic media.
  • Solvents: Toluene, ethanol, or mixtures with water.
  • Reaction conditions: Reflux under nitrogen atmosphere for 24–48 hours.
  • Purification: Extraction and recrystallization.

This method is adapted from the synthesis of 9-phenylanthracene derivatives, where phenylboronic acid is coupled with 9-bromoanthracene.

Bromination at the 9-Position

  • The bromination is typically performed on the 10-aryl anthracene intermediate.
  • Reagents: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.
  • Solvent: Chloroform (CHCl3) or dichloromethane (CH2Cl2).
  • Conditions: Heating at around 60 °C for 1–2 hours under nitrogen atmosphere.
  • Work-up: Addition of water, extraction with organic solvents, drying over anhydrous MgSO4, and concentration.
  • Purification: Recrystallization from methanol or other suitable solvents to yield the this compound as a solid.

Alternative Synthetic Routes

Halogen Exchange and Selective Functionalization

  • Starting from 9,10-dibromoanthracene, selective lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) can generate a 9-bromo-10-lithio intermediate.
  • Subsequent reaction with iodine or other electrophiles can produce 9-bromo-10-iodoanthracene.
  • This intermediate can undergo selective Sonogashira or Suzuki couplings to introduce the 4-(propan-2-yl)phenyl group at the 10-position, maintaining the bromine at the 9-position for further functionalization.

Data Table: Typical Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Suzuki Coupling 9-bromoanthracene + 4-(propan-2-yl)phenylboronic acid, Pd(PPh3)4, K2CO3 Toluene/EtOH Reflux 24–48 h 70–90 Inert atmosphere, nitrogen
Bromination at 9-position NBS (1.2 eq), CHCl3, N2 CHCl3 60 °C 2 h 60–70 Careful temperature control
Lithium-halogen exchange n-BuLi (1 eq), THF, -78 °C, then I2 THF -78 °C 30 min 79 For 9-bromo-10-iodo intermediate
Sonogashira coupling Pd(PPh3)4, CuI, DIPA, toluene, 55 °C Toluene 55 °C 12–24 h 70–95 For arylacetylene derivatives

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Property Alteration
9-Bromo-10-[4-(propan-2-yl)phenyl]anthracene Isopropylphenyl 383.28 Not reported High steric bulk, moderate solubility
9-Bromo-10-phenylanthracene Phenyl 333.22 154–155 Baseline reactivity for cross-coupling
9-Bromo-10-(4-methoxyphenyl)anthracene Methoxyphenyl 363.24 305.71 Enhanced solubility, blue-shifted emission
9-Bromo-10-(4-(trifluoromethyl)phenyl)anthracene Trifluoromethylphenyl 397.23 254.7 Reduced electron density, improved thermal stability
9-Bromo-10-(1-naphthyl)anthracene Naphthyl 383.28 Not reported Extended conjugation, red-shifted luminescence
Photophysical and Electronic Properties
  • Electron-Donating Groups (e.g., Methoxyphenyl): Increase anthracene’s electron density, leading to blue-shifted emission (e.g., λem ~ 430 nm) .
  • Electron-Withdrawing Groups (e.g., Trifluoromethylphenyl): Decrease electron density, red-shifting emission (λem ~ 470 nm) and improving charge transport in organic electronics .
  • Steric Effects (e.g., Isopropylphenyl): The bulky isopropyl group reduces aggregation in solid-state applications, crucial for OLEDs and thin-film devices .

Biological Activity

9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound, characterized by its bromine substitution and propan-2-yl phenyl group, has garnered interest in various fields, including material science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and potential applications in biology and medicine.

The molecular formula of this compound is C20H19BrC_{20}H_{19}Br, with a molecular weight of approximately 333.22 g/mol. The compound is a pale yellow solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Table 1: Chemical Identifiers

PropertyValue
CAS Number23674-20-6
Molecular FormulaC20H19Br
Molecular Weight333.22 g/mol
SolubilitySoluble in DMSO, DMF

Anticancer Potential

Recent studies have highlighted the anticancer properties of anthracene derivatives. This compound has shown promise as an effective compound in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that anthracene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound may be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This property is common among many PAHs, which can lead to mutagenic effects and has been exploited in designing chemotherapeutic agents .

Case Studies

  • Study on Anticancer Activity : A study published in PubMed Central evaluated the effectiveness of various anthracene derivatives, including brominated compounds, against breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further development .
  • Toxicological Assessment : Another investigation assessed the toxicological profile of this compound using zebrafish models. The findings indicated that while the compound was effective against cancer cells, it also exhibited some degree of toxicity at higher concentrations, necessitating careful dose optimization for therapeutic applications .

Applications in Material Science

In addition to its biological applications, this compound is utilized in organic light-emitting diodes (OLEDs) due to its photophysical properties. Its ability to emit light upon excitation makes it suitable for use in electronic devices .

Q & A

Q. What are the standard synthetic routes for preparing 9-bromo-10-[4-(propan-2-yl)phenyl]anthracene?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a two-step process:

  • Step 1 : Bromination of anthracene derivatives (e.g., 9,10-dibromoanthracene) to introduce the bromine substituent. For example, bromination of 9-phenylanthracene using bromine in acetic acid yields 10-phenyl-9-bromoanthracene .
  • Step 2 : Coupling the brominated anthracene with 4-(propan-2-yl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed toluene/THF solvent system with Na₂CO₃ as a base. Reaction conditions include refluxing for 18–24 hours under nitrogen . Yield Optimization : Lower yields (e.g., 58% in one protocol) may arise from incomplete coupling; repeating catalyst and boronic acid additions improves conversion .

Q. How is the purity of the compound verified after synthesis?

Methodology :

  • Column Chromatography : Purification using gradients of dichloromethane (DCM) in hexane (e.g., 3–30% DCM) .
  • Spectroscopic Confirmation :
  • ¹H NMR : Peaks for aromatic protons (δ 7.1–8.6 ppm) and isopropyl group protons (δ 1.2–1.4 ppm as a multiplet) .
  • ¹³C NMR : Signals for quaternary carbons (e.g., anthracene backbone carbons at δ 125–140 ppm) .
  • MALDI-TOF MS : Molecular ion peak matching the calculated m/z (e.g., 428.0 observed vs. 428.14 calculated for a related anthracene derivative) .

Advanced Research Questions

Q. How can photophysical properties of this compound be systematically analyzed for optoelectronic applications?

Experimental Design :

  • UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity to assess π→π* transitions. Anthracene derivatives typically show λmax ~250–400 nm .
  • Fluorescence Spectroscopy : Quantify quantum yield (ΦF) using a reference standard (e.g., quinine sulfate). Substituents like bromine and aryl groups influence emission intensity and Stokes shift .
  • Time-Resolved Spectroscopy : Determine excited-state lifetimes (τ) via time-correlated single-photon counting (TCSPC) to evaluate intersystem crossing efficiency .

Q. What strategies resolve contradictions in reported reaction yields for similar anthracene derivatives?

Case Study : A 77% yield for a trifluoromethyl-substituted anthracene derivative vs. 58% for a methoxy-substituted analog highlights the impact of steric/electronic effects.

  • Solution :
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for enhanced coupling efficiency.
  • Solvent Optimization : Replace THF with DMF or DMSO to improve boronic acid solubility .

Q. How does crystallographic data inform the molecular packing and stability of this compound?

Methodology :

  • Single-Crystal X-ray Diffraction (SHELX) : Resolve the crystal structure to analyze π-π stacking distances (typically 3.5–4.0 Å for anthracenes) and halogen bonding (Br···π interactions). SHELXL refinement is standard for small-molecule crystallography .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate stability with molecular packing .

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